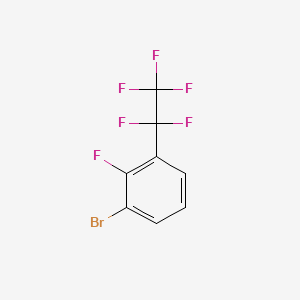

1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene

Description

Properties

Molecular Formula |

C8H3BrF6 |

|---|---|

Molecular Weight |

293.00 g/mol |

IUPAC Name |

1-bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene |

InChI |

InChI=1S/C8H3BrF6/c9-5-3-1-2-4(6(5)10)7(11,12)8(13,14)15/h1-3H |

InChI Key |

XHQGNSSFQJLRKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Schiemann Reaction from o-Bromoaniline

One classical method to prepare 1-bromo-2-fluorobenzene involves the Schiemann reaction, where o-bromoaniline is diazotized and then treated with fluoroboric acid to introduce fluorine:

- Procedure : o-Bromoaniline is reacted with nitrous acid to form the diazonium salt, which is then converted to the fluorobenzene derivative by thermal decomposition of the diazonium tetrafluoroborate salt.

- Yield : Approximately 37% yield reported for 1-bromo-2-fluorobenzene using this method.

- Notes : This method is classical but has moderate yield and requires careful handling of diazonium salts.

Direct Halogenation Methods

- Bromination of fluorobenzene or fluorination of bromobenzene often leads to mixtures of isomers (1-bromo-2-fluoro-, 1-bromo-3-fluoro-, and 1-bromo-4-fluorobenzene).

- Catalytic bromination using iron or aluminum halides can improve regioselectivity.

- For example, reacting fluorobenzene with bromine in the presence of iron chloride at low temperatures (10 °C) followed by treatment with aluminum chloride and a benzene derivative (e.g., xylene) at elevated temperatures (80 °C) can yield high-purity 1-bromo-3-fluorobenzene, a related isomer, with yields up to 70%.

Catalytic Methods and Reaction Conditions

- Catalysts such as aluminum chloride, iron chloride, and their halide complexes are used to direct bromination.

- Reaction temperatures range from 10 °C to 100 °C.

- Reaction times vary from 12 to 24 hours depending on conditions.

- Use of benzene derivatives as solvents or co-reactants (ethylbenzene, toluene, xylene, phenol, 1,2-dimethoxybenzene) influences selectivity and yield.

- Purification typically involves aqueous workup, distillation, and chromatographic techniques.

Introduction of the Pentafluoroethyl Group

The pentafluoroethyl substituent (–CF2CF3) is a perfluoroalkyl group that imparts unique electronic and steric properties.

Perfluoroalkylation Techniques

- Perfluoroalkylation of aromatic rings generally uses perfluoroalkyl iodides or bromides under radical or metal-catalyzed conditions.

- Transition metal catalysts (e.g., copper, nickel complexes) facilitate the coupling of pentafluoroethyl moieties onto aromatic halides.

- Alternatively, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Negishi) can be adapted for perfluoroalkyl groups with specialized reagents.

Specific Methods for 1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene

While direct literature on the exact preparation of 1-bromo-2-fluoro-3-(pentafluoroethyl)benzene is limited, analogous compounds such as 1-bromo-3-(1,1,2,2,2-pentafluoroethyl)benzene have been documented:

- Starting from 1-bromo-3-fluorobenzene, palladium-catalyzed cross-coupling with pentafluoroethyl sources can be employed.

- Conditions typically involve:

- Palladium catalyst (e.g., Pd(PPh3)4)

- Base (e.g., cesium carbonate)

- Solvent such as DMF or toluene

- Elevated temperatures (80–120 °C)

- Yields reported for similar perfluoroalkylated bromobenzenes are moderate to good (40–70%), depending on catalyst and substrate purity.

Data Tables and Comparative Yields

| Step | Conditions | Yield (%) | Purity (GC) | Notes |

|---|---|---|---|---|

| Schiemann reaction (o-bromoaniline to 1-bromo-2-fluorobenzene) | Nitrous acid, fluoroboric acid, thermal decomposition | 37 | Not specified | Classical method, moderate yield |

| Bromination of fluorobenzene (FeCl3 catalyst) | 10 °C, 4 h bromine addition + AlCl3, 80 °C, 4 h + xylene, 20 h | 70 | >99% | High regioselectivity for 1-bromo-3-fluorobenzene isomer |

| Palladium-catalyzed perfluoroalkylation (aromatic bromide + pentafluoroethyl source) | Pd catalyst, base, 80–120 °C, 12–24 h | 40–70 | >95% | Typical cross-coupling yields for perfluoroalkylation |

Summary of Research Discoveries and Practical Considerations

- The Schiemann reaction remains a foundational method for introducing fluorine ortho to bromine on benzene but suffers from moderate yield and operational complexity.

- Catalytic bromination of fluorobenzene under controlled conditions with iron or aluminum halide catalysts improves regioselectivity and yield of bromofluorobenzenes.

- Subsequent perfluoroalkylation via palladium-catalyzed cross-coupling is the most practical method to install the pentafluoroethyl group, leveraging advances in organometallic catalysis.

- Purification challenges arise due to isomeric mixtures and the volatility of fluorinated compounds, requiring chromatographic and distillation techniques.

- The combination of these methods allows for the synthesis of 1-bromo-2-fluoro-3-(pentafluoroethyl)benzene with high purity and acceptable yields for research and industrial applications.

Chemical Reactions Analysis

Reactivity: It undergoes typical aromatic reactions, including electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis due to its unique substitution pattern.

Biology: Investigated for its potential as a ligand in coordination chemistry.

Medicine: Limited research, but it could serve as a precursor for drug development.

Industry: Not commonly employed in large-scale applications.

Mechanism of Action

- The compound’s mechanism of action depends on its specific application. Further research is needed to elucidate its effects on biological systems.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1 summarizes key structural features of 1-bromo-2-fluoro-3-(pentafluoroethyl)benzene and related compounds:

Reactivity in Catalytic Amination

- 1-Bromo-2-fluoro-3-(trifluoromethyl)benzene : In Pd(0)-catalyzed amination with trioxadiamine, steric hindrance from the ortho-trifluoromethyl group reduces reaction yields (e.g., 22–23% in entries 9–10 of Table 2, ). Increasing catalyst loading (8 mol%) marginally improves yields but promotes side reactions .

- 1-Bromo-3,5-di(trifluoromethyl)benzene : Symmetric substitution reduces steric strain, enabling 80% yield in amination (Table 2, entry 8, ).

- 1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene : While direct reactivity data is unavailable, the bulkier -CF₂CF₃ group likely exacerbates steric hindrance, necessitating higher catalyst loadings or tailored ligands for efficient coupling .

Physicochemical Properties

- Solubility and Stability : Fluorinated groups enhance hydrophobicity and thermal stability. The pentafluoroethyl derivative is expected to have lower solubility in polar solvents compared to trifluoromethoxy analogs due to increased fluorination .

- Boiling Points: Trifluoromethyl (-CF₃) and pentafluoroethyl (-CF₂CF₃) substituents elevate boiling points relative to non-fluorinated analogs. For example, 1-bromo-3-(trifluoromethyl)benzene boils at ~150°C, whereas the pentafluoroethyl analog likely exceeds 180°C .

Research Findings and Challenges

- Steric vs. Electronic Effects : Ortho-substituents (e.g., -CF₃ or -CF₂CF₃) hinder catalytic access to the bromine atom, favoring side reactions like dehalogenation or homocoupling .

- Synthetic Optimization : For 1-bromo-2-fluoro-3-(pentafluoroethyl)benzene, ligand design (e.g., bulky phosphines) or microwave-assisted conditions may improve reaction efficiency .

Biological Activity

1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a pentafluoroethyl group. Its molecular formula is C8H3BrF6, and it has a molecular weight of approximately 283.01 g/mol. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities.

The presence of both bromine and pentafluoroethyl groups enhances the compound's lipophilicity, which may influence its interaction with biological membranes and proteins. The compound primarily undergoes electrophilic aromatic substitution reactions, typical for halogenated aromatics, which can lead to diverse chemical transformations useful in synthetic chemistry.

Biological Activity Overview

While specific biological activity data for 1-bromo-2-fluoro-3-(pentafluoroethyl)benzene is limited, compounds with similar halogenated aromatic structures often exhibit varied biological effects, including:

- Antimicrobial Properties : Halogenated compounds are frequently investigated for their ability to inhibit microbial growth.

- Anti-inflammatory Effects : Some derivatives show potential in modulating inflammatory pathways.

- Cytotoxicity : Certain fluorinated compounds have been shown to induce cytotoxic effects in various cell lines.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds can often be correlated with their structural features. For 1-bromo-2-fluoro-3-(pentafluoroethyl)benzene, the following aspects are noteworthy:

- Lipophilicity : The pentafluoroethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability.

- Electrophilic Nature : The electrophilic bromine atom may facilitate interactions with nucleophiles in biological systems, influencing enzyme activity or receptor binding.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of 1-bromo-2-fluoro-3-(pentafluoroethyl)benzene. The following table summarizes key structural characteristics and potential activities:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 1-Bromo-2-fluorobenzene | C7H4BrF | 0.90 | Simple halogenated benzene |

| 1-Bromo-3-(trifluoromethyl)benzene | C8H5BrF3 | 0.85 | Contains trifluoromethyl group; strong electron-withdrawing effect |

| 1-Bromo-4-(fluoromethyl)benzene | C8H5BrF | 0.88 | Features fluoromethyl group; different substitution pattern |

| 2-Bromo-1-fluorobenzene | C7H4BrF | 0.95 | Different positional isomer; potential for different reactivity patterns |

Case Studies and Research Findings

Research on related compounds has provided valuable insights into the biological activity of halogenated aromatics:

- Antimicrobial Activity : A study on various fluorinated benzenes reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that similar compounds may exhibit comparable properties.

- Cytotoxicity Studies : Research involving fluorinated analogs demonstrated that certain substitutions could enhance cytotoxic effects in cancer cell lines, indicating a potential avenue for therapeutic applications.

- Inflammation Modulation : Investigations into fluorinated compounds have shown their ability to modulate inflammatory pathways, which could be relevant for developing anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation or fluorination of precursor aromatic compounds. For example, bromination may employ N,N’-dibromo-5,5-dimethylhydantoin under acidic conditions, as seen in analogous trifluoromethylbenzene derivatives . Optimization includes adjusting stoichiometric ratios (e.g., brominating agents), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or sulfuric acid). GC-MS or HPLC is used to monitor reaction progress and purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : NMR identifies fluorine environments, with shifts typically between -60 to -80 ppm for pentafluoroethyl groups. NMR detects aromatic protons near 7.0–7.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C-Br ≈ 1.89 Å) and angles. Data collection requires high-resolution diffractometers and twinned crystal handling .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid ignition sources due to flammability risks (H200/H201 codes) .

- Storage : Keep in airtight containers at 2–8°C, away from moisture. Label containers with GHS hazard statements (e.g., H300 for toxicity) .

Advanced Research Questions

Q. What challenges arise in the purification of 1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene, and how are they addressed?

- Methodological Answer : Challenges include isolating the product from brominated byproducts (e.g., di-brominated isomers). Solutions:

- Chromatography : Flash column chromatography with hexane/ethyl acetate gradients (95:5 to 80:20) separates isomers .

- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) minimizes thermal decomposition .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states for Suzuki-Miyaura couplings. Key parameters include Fukui indices for electrophilic attack at the bromine site .

- Discrepancies : Experimental yields may diverge from predictions due to solvent effects (e.g., DMF vs. THF) or catalyst decomposition (e.g., Pd(PPh) instability) .

Q. How should researchers resolve inconsistencies in reported spectroscopic or crystallographic data?

- Methodological Answer :

- Data Validation : Cross-check NMR shifts with databases (e.g., PubChem) and replicate experiments under standardized conditions (e.g., 500 MHz, CDCl).

- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals, ensuring R-factor convergence below 5% .

Data Contradiction Analysis

Q. Conflicting NMR shifts for the pentafluoroethyl group: How to determine the correct assignment?

- Methodological Answer :

- Solvent Calibration : Compare shifts in deuterated solvents (e.g., CDCl vs. DMSO-d) to isolate solvent-induced variations.

- 2D NMR : - HMBC correlations confirm coupling between fluorine and adjacent carbons .

Q. Discrepancies in crystallographic bond lengths: Are they experimental artifacts or structural variations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.